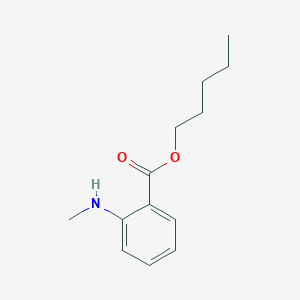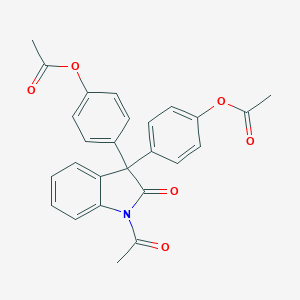
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-galactose, is a naturally occurring aldohexose sugar. It is a monosaccharide that plays a crucial role in various biological processes. D-galactose is found in dairy products, certain fruits, and vegetables, and is a component of lactose, the sugar present in milk. It is also a building block for many polysaccharides and glycoproteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-galactose can be synthesized through several methods. One common synthetic route involves the hydrolysis of lactose, which yields D-galactose and D-glucose. This reaction is typically catalyzed by the enzyme lactase under mild conditions. Another method involves the oxidation of D-glucose using specific oxidizing agents to produce D-galactose.
Industrial Production Methods
Industrially, D-galactose is produced by the enzymatic hydrolysis of lactose. This process involves the use of immobilized lactase enzymes to break down lactose into its constituent sugars, D-galactose, and D-glucose. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
D-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: D-galactose can be oxidized to produce galactonic acid or galactaric acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction of D-galactose yields galactitol, a sugar alcohol.
Substitution: D-galactose can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst is typically used for reduction.
Substitution: Acidic or basic catalysts are often employed in substitution reactions to facilitate the formation of glycosides.
Major Products Formed
Oxidation: Galactonic acid, galactaric acid
Reduction: Galactitol
Substitution: Various glycosides and derivatives
Aplicaciones Científicas De Investigación
D-galactose has numerous applications in scientific research across various fields:
Chemistry: It is used as a starting material for the synthesis of complex carbohydrates and glycosides.
Biology: D-galactose is studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.
Medicine: Research on D-galactose includes its potential use in treating galactosemia, a metabolic disorder. It is also used in studies related to aging and neurodegenerative diseases.
Industry: D-galactose is used in the food industry as a sweetener and in the production of prebiotics.
Mecanismo De Acción
D-galactose exerts its effects through various molecular pathways. It is metabolized in the body via the Leloir pathway, where it is converted to glucose-1-phosphate and then to glucose-6-phosphate, which enters glycolysis. The key enzymes involved in this pathway are galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of D-galactose to intermediates that can be utilized for energy production and biosynthesis.
Comparación Con Compuestos Similares
D-galactose is similar to other aldohexoses such as D-glucose, D-mannose, and D-talose. it is unique in its specific configuration and its role in the formation of lactose and other biomolecules.
D-glucose: Another aldohexose, but differs in the arrangement of hydroxyl groups.
D-mannose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.
D-talose: An epimer of D-galactose, differing in the configuration at one carbon atom.
These differences in structure result in distinct biochemical properties and roles in biological systems.
Propiedades
Número CAS |
19163-87-2 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
Clave InChI |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
| 19163-87-2 | |
Sinónimos |
gulose gulose, (D)-isomer gulose, (L)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)







